1-Methylpyridinium Chloride: A Comprehensive Technical Guide
1-Methylpyridinium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 1-Methylpyridinium chloride. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.
Chemical Identity and Molecular Structure
1-Methylpyridinium chloride is a quaternary ammonium salt. It consists of a pyridinium cation, where the nitrogen atom is methylated, and a chloride anion.[1] This compound is of interest in various research fields, including as a cation in ionic liquids and as a model compound for toxicity studies.[1]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-methylpyridin-1-ium chloride | [2] |
| Synonyms | N-Methylpyridinium chloride, Methylpyridinium chloride | [2][3][4] |
| CAS Number | 7680-73-1 | [1][3][4][5][6][7][8] |
| Molecular Formula | C₆H₈ClN | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 129.59 g/mol | [1][2][3][5][6][7][8] |
| Canonical SMILES | C[N+]1=CC=CC=C1.[Cl-] | [3][6] |
| InChI | InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | [2][3][6] |
| InChIKey | QAIGYXWRIHZZAA-UHFFFAOYSA-M |[2][6] |
Physical and Chemical Properties
1-Methylpyridinium chloride is a white to off-white crystalline solid.[1] It is known to be hygroscopic and should be stored under an inert atmosphere in a cool, dark place.[5][9]
Table 2: Physical Properties of 1-Methylpyridinium Chloride
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid, powder to crystal | [1][6] |
| Appearance | White to almost white | |
| Melting Point | 138-144 °C | [5] |
| Boiling Point | 179 °C (lit.) | [10] |
| Flash Point | 70 °C (lit.) | [10] |
| Solubility | Soluble in water and methanol.[1][5] |
| Stability | Stable under recommended storage conditions.[9][10] It is hygroscopic.[5][9] | |
Synthesis and Preparation
The synthesis of 1-Methylpyridinium chloride can be accomplished through several routes. A common laboratory and industrial method is the direct quaternization of pyridine.
This protocol describes a general method for the synthesis of 1-alkyl pyridinium chlorides, adapted for the synthesis of 1-Methylpyridinium chloride.
Objective: To synthesize 1-Methylpyridinium chloride by reacting pyridine with chloromethane.
Materials:
-
Pyridine (10% stoichiometric excess)
-
Chloromethane (liquified)
-
Anhydrous ether
-
Pressure reaction apparatus (e.g., Parr 4521)
-
Dry ice-acetone bath
Procedure:
-
Chill the pyridine and the inner glass container of the pressure reaction apparatus.
-
Liquefy chloromethane in a cold trap using a dry ice-acetone bath.
-
Carefully add the liquified chloromethane to the pre-cooled pressure reaction apparatus containing the chilled pyridine. A 10% stoichiometric excess of pyridine is recommended.[11]
-
Seal the pressure reaction apparatus.
-
Allow the mixture to react. The reaction can proceed at temperatures ranging from room temperature to 120°C.[11] For 1-ethyl pyridinium chloride, heating for 3 hours at 120°C is cited.[11] Reaction conditions for the methyl analog should be optimized.
-
After the reaction is complete, cool the apparatus and carefully vent any excess pressure.
-
The resulting product, a white crystalline solid, should be collected.
-
Wash the crystals multiple times with anhydrous ether to remove any unreacted pyridine.
-
Dry the purified crystals under vacuum.
Alternative Synthesis Routes:
-
Sulfate Route: This method involves using 4-methylbenzenesulfonic acid to form a sulfonium salt, which is then converted to the chloride salt.[1]
-
Reaction with Dimethyl Sulfate: Pyridine can be treated with dimethyl sulfate to prepare the methylpyridinium cation.[12]
Analytical Characterization
The characterization of 1-Methylpyridinium chloride involves various spectroscopic and thermal analysis techniques to confirm its identity, purity, and properties.
Spectroscopy is a primary method for determining the structure of chemical compounds.[13]
Table 3: Spectroscopic Data for 1-Methylpyridinium Chloride and Related Compounds
| Technique | Description |
|---|---|
| ¹H NMR | For a related compound, 1-hydroxy-4-methylpyridinium chloride in CDCl₃, peaks are observed at δ 8.81 (d, 2H), 7.70 (d, 2H), and 2.62 (s, 3H).[14] In molten pyridinium chloride, the N-proton peak appears as a singlet at 13.70 p.p.m.[15] |
| ¹³C NMR | For 1-hydroxy-4-methylpyridinium chloride in CDCl₃, peaks are reported at 154.0, 138.9, 128.5, and 21.7 ppm.[14] |
| IR Spectroscopy | Infrared spectroscopy can be used to identify functional groups present in the molecule.[13][16] |
| UV-Vis Spectroscopy | UV-Vis spectroscopy provides information about electronic transitions within the molecule.[13][16] |
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of 1-Methylpyridinium chloride.
Materials & Equipment:
-
1-Methylpyridinium chloride sample
-
Deuterated solvent (e.g., D₂O, CDCl₃, or CD₃OD)
-
NMR spectrometer (e.g., Bruker Avance 400)[16]
-
Standard 5 mm NMR tubes[16]
Procedure:
-
Dissolve a small amount of the 1-Methylpyridinium chloride sample in the chosen deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters may include a 30° flip angle, a short recycle delay (e.g., 0.1 s), and an appropriate acquisition time (e.g., 3 s).[16] The number of scans will depend on the sample concentration.[16]
-
Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
-
Integrate the peaks to determine the relative ratios of protons.
-
Acquire the ¹³C NMR spectrum using appropriate parameters.
-
Analyze the resulting spectra to confirm the presence of the methyl group and the pyridinium ring protons, and compare them to literature values for similar compounds.
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.[17][18][19]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18][20] It is used to determine melting points, crystallization temperatures, and other thermal transitions.[17][18][20]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] This technique is useful for determining thermal stability, decomposition temperatures, and the presence of volatiles like moisture.[17][18][20]
Objective: To determine the melting point and thermal stability of 1-Methylpyridinium chloride.
Materials & Equipment:
-
1-Methylpyridinium chloride sample
-
TGA/DSC instrument (e.g., TA Instruments Discovery series)[17]
-
Sample pans (crucibles), typically aluminum or platinum
Procedure:
-
Tare an empty sample pan on the instrument's microbalance.
-
Place a small, representative amount of the 1-Methylpyridinium chloride sample into the pan. The sample mass should be accurately recorded.
-
Place the sample pan and an empty reference pan into the instrument's furnace.
-
Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 300 °C).
-
Start the experiment, which will simultaneously record the heat flow (DSC) and the sample mass (TGA) as a function of temperature.
-
Analyze the resulting thermograms:
-
DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.
-
TGA Curve: Observe the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.
-
Biological Relevance and Applications
1-Methylpyridinium chloride and its cation are relevant in toxicology and neurobiology, particularly in the context of Parkinson's disease research.[3] It is a degradation product of Pralidoxime chloride, a drug used to combat nerve agent poisoning.[5] The 1-methylpyridinium cation is structurally related to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), which is widely used to induce a Parkinson's-like syndrome in experimental models. This relationship makes 1-Methylpyridinium chloride a compound of interest for comparative toxicity studies.
References
- 1. Buy 1-Methylpyridinium chloride | 7680-73-1 [smolecule.com]
- 2. Pyridinium, 1-methyl-, chloride (1:1) | C6H8ClN | CID 82116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-pyridinium Chloride | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Methylpyridinium chloride CAS#: 7680-73-1 [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1-Methylpyridinium Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 1-Methylpyridinium chloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 12. Methylpyridinium - Wikipedia [en.wikipedia.org]
- 13. lehigh.edu [lehigh.edu]
- 14. 1-Hydroxy-4-methylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. rsc.org [rsc.org]
- 17. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 18. rjleegroup.com [rjleegroup.com]
- 19. research.rice.edu [research.rice.edu]
- 20. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
